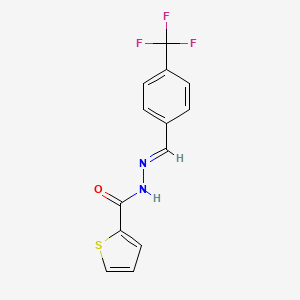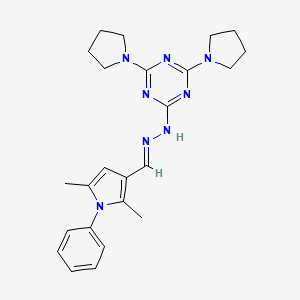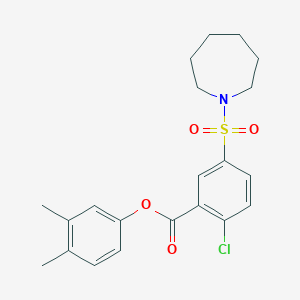![molecular formula C16H14N4O3 B11671383 3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671383.png)
3-(2-furyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-furyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-furyl)-2-phenylacrylate
- 3-(2-furyl)-2-methyl-2-propenal
- 3-(2-furyl)acrylic acid
Uniqueness
3-(2-furyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a furan ring, a pyrazole ring, and a methoxyphenyl group. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C16H14N4O3 |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-22-14-6-3-2-5-11(14)10-17-20-16(21)13-9-12(18-19-13)15-7-4-8-23-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
Clave InChI |
MDHRECYYGMEYLL-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671315.png)
![2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11671316.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11671333.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11671341.png)
![3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11671347.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11671356.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671369.png)
![(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11671375.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671391.png)
![N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11671397.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671404.png)
